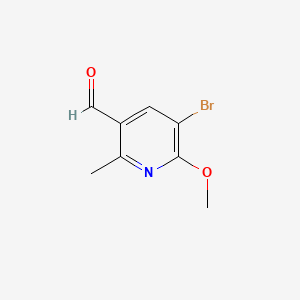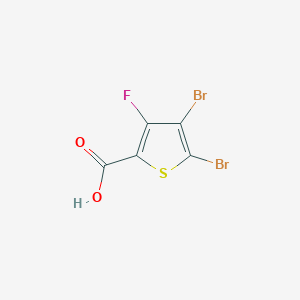
4,5-Dibromo-3-fluorothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-3-fluorothiophene-2-carboxylic acid is a complex chemical compound characterized by a five-membered aromatic ring known as thiophene. This ring structure contains one sulfur atom and four carbon atoms. The compound has two bromine atoms attached at positions 4 and 5 of the thiophene ring, a fluorine atom at position 3, and a carboxylic acid group (COOH) at position 2, which gives the molecule its acidic properties.
Preparation Methods
The synthesis of 4,5-Dibromo-3-fluorothiophene-2-carboxylic acid typically involves the modification of existing thiophene derivatives through a series of reactions such as halogenation and functional group modification
Chemical Reactions Analysis
4,5-Dibromo-3-fluorothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Decarboxylation: The carboxylic acid group can undergo decarboxylation under specific conditions, leading to the formation of 4,5-dibromo-3-fluorothiophenethiol.
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.
Common reagents used in these reactions include halogenating agents, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,5-Dibromo-3-fluorothiophene-2-carboxylic acid has several scientific research applications:
Organic Electronics: Thiophene-based molecules are valuable in organic electronics due to their interesting electronic properties.
Medicinal Chemistry: Fluorine substitution is a common strategy in medicinal chemistry to modulate the properties of drug molecules.
Material Science: Functionalized thiophene derivatives are explored in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-3-fluorothiophene-2-carboxylic acid is not well-documented its effects are likely related to its ability to participate in various chemical reactions due to the presence of bromine, fluorine, and carboxylic acid groups
Comparison with Similar Compounds
4,5-Dibromo-3-fluorothiophene-2-carboxylic acid can be compared with other similar thiophene derivatives, such as:
4-Bromo-3-fluorothiophene-2-carboxylic acid: Lacks one bromine atom compared to this compound.
3-Fluorothiophene-2-carboxylic acid: Lacks both bromine atoms.
4,5-Dibromothiophene-2-carboxylic acid: Lacks the fluorine atom.
The uniqueness of this compound lies in the combination of bromine and fluorine atoms, which can significantly influence its electronic properties and reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4,5-dibromo-3-fluorothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2FO2S/c6-1-2(8)3(5(9)10)11-4(1)7/h(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAARIXSMRWKNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1Br)Br)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


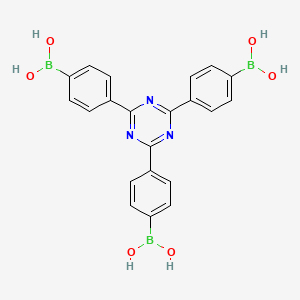
![4-[(2E)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B8176050.png)
![Urea, N-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-N'-[2-(trifluoromethyl)-4-pyridinyl]-](/img/structure/B8176053.png)
![4-(Dibenzo[b,d]furan-4-yl)-N-(4-(naphthalen-1-yl)phenyl)aniline](/img/structure/B8176068.png)
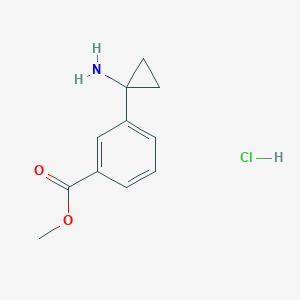
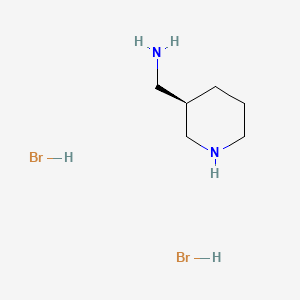

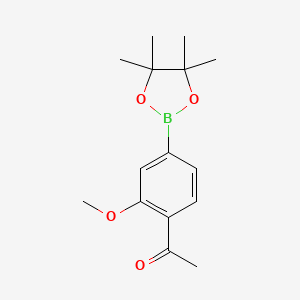
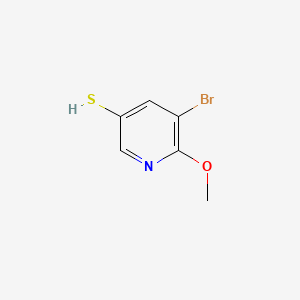

![7-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B8176118.png)
